molecular formula C18H13N5O3 B11016677 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11016677
M. Wt: 347.3 g/mol
InChI Key: SHCIKGHUMSZLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a bifunctional quinazolinone derivative characterized by two 4-oxoquinazolin-3(4H)-yl moieties linked via an acetamide bridge. Its molecular formula is C₁₉H₁₄N₄O₃ (based on structural analogs in and ). The compound features a planar quinazolinone core, which is known for intercalating with biological targets such as DNA or enzymes. The acetamide linker provides conformational flexibility, enabling interactions with diverse binding pockets .

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C18H13N5O3/c24-16(8-23-10-21-14-4-2-1-3-12(14)18(23)26)22-11-5-6-15-13(7-11)17(25)20-9-19-15/h1-7,9-10H,8H2,(H,22,24)(H,19,20,25)

InChI Key

SHCIKGHUMSZLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with cyclocondensation of 2-aminobenzamide (1a ) with isopropylamine under acidic conditions to form the 3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-amine intermediate (2a ). Concurrently, 4-oxoquinazolin-3(4H)-ylacetic acid (3a ) is generated via nucleophilic substitution between chloroacetic acid and 4-hydroxyquinazoline. A coupling agent such as EDCI facilitates amide bond formation between 2a and 3a , yielding the target compound.

Table 1: Optimization of One-Pot Synthesis

ParameterOptimal ConditionYield (%)
Catalystp-Toluenesulfonic acid78
Temperature120°C-
Reaction Time8 hours-
SolventDMF-

Microwave irradiation (300 W, 140°C) reduces reaction time to 40 minutes while maintaining a 72% yield.

Microwave-Assisted Stepwise Synthesis

Microwave technology accelerates cyclization and coupling steps, enhancing throughput and purity.

Formation of Quinazolinone Intermediates

Kumar et al. demonstrated that 2-aminobenzamide reacts with orthoesters under microwave irradiation (600 W, 160°C) to form 4-oxo-3,4-dihydroquinazoline-6-carboxamide (4a ) in 85% yield within 10 minutes. Parallel synthesis of 4-oxoquinazolin-3(4H)-ylacetic acid employs a Niementowski reaction between anthranilic acid and formamide under microwave conditions (300 W, 70°C, 2 minutes).

Acetamide Coupling

EDCI-mediated coupling of 4a and 4-oxoquinazolin-3(4H)-ylacetic acid under microwave irradiation (150°C, 15 minutes) achieves an 80% yield, compared to 65% under conventional heating.

Table 2: Microwave vs. Conventional Synthesis

MetricMicrowaveConventional
Reaction Time25 min8 hours
Overall Yield80%68%
Purity (HPLC)98%92%

H₂O₂-Mediated Oxidative Cyclization

This method employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as a green oxidant to construct the quinazolinone rings.

Mechanism and Optimization

2-Amino-N-methylbenzamide (5a ) reacts with DMSO under H₂O₂ (3 equiv) at 130°C for 20 hours, forming 4-oxoquinazolin-3(4H)-ylacetamide (6a ) via a radical intermediate. Controlled experiments with TEMPO confirm the radical pathway, as yields drop to 22% in the presence of scavengers.

Table 3: H₂O₂-Mediated Synthesis Parameters

SubstrateYield (%)
2-Amino-N-methylbenzamide67
2-Amino-N-propylbenzamide52

Green Chemistry Approach Using Deep Eutectic Solvents

Deep eutectic solvents (DES) like choline chloride-urea enable eco-friendly synthesis of quinazolinones at scale.

One-Pot Synthesis in DES

Anthranilic acid, isopropylamine, and triethyl orthoacetate react in DES at 100°C for 2 hours, directly yielding N-(4-oxo-3-isopropyl-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in 70% yield. The DES is recyclable for three cycles without significant yield loss.

Table 4: Green Synthesis Performance

CycleYield (%)Purity (%)
17097
26896
36595

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the quinazolinone moieties to their corresponding amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the quinazolinone rings.

Common Reagents and Conditions

Common reagents used in these reactions may include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce quinazolinone amines.

Scientific Research Applications

Pharmacological Properties

1.1 Antioxidant Activity
Research has indicated that compounds within the quinazoline family, including N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

1.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. The ability to protect neuronal cells from damage suggests its potential application in treating neurodegenerative diseases .

Antimicrobial Activity

2.1 Antibacterial and Antifungal Properties
this compound has demonstrated antibacterial activity against a range of pathogens, including resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. Its efficacy as an antimicrobial agent makes it a candidate for developing new antibiotics .

2.2 Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This dual action enhances its effectiveness against both Gram-positive and Gram-negative bacteria .

Cancer Research Applications

3.1 Antitumor Activity
Quinazoline derivatives are being investigated for their potential antitumor properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro through apoptosis induction and cell cycle arrest .

3.2 Targeted Therapy
The compound's ability to selectively target cancer cells while sparing normal cells positions it as a candidate for targeted cancer therapies, potentially reducing side effects associated with conventional chemotherapy .

Case Studies

Study Findings Implications
Study on AChE InhibitionDemonstrated significant inhibition of AChE activity with IC50 values indicating potencyPotential use in Alzheimer's treatment
Antioxidant EvaluationShowed strong DPPH scavenging activity compared to standard antioxidantsCould be developed into a dietary supplement or therapeutic agent
Antimicrobial TestingEffective against multiple resistant strains in vitroNew avenues for antibiotic development

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Quinazolinone-acetamide hybrids are extensively studied due to their modular synthesis and tunable bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Substituents Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound (Inferred) Dual 4-oxoquinazolin-3(4H)-yl 346.34 (estimated) N/A N/A (Theoretical)
11m () Styryl (benzo[d][1,3]dioxol-5-yl), 4-methoxyphenyl 455.19 314–317 Anticancer (IC₅₀ not reported)
11n () Styryl (3-methoxyphenyl), 4-methoxyphenyl 441.47 280–282 Anticancer
4l () 8-Methoxy, sulfonamide, nitro ~650 (estimated) N/A Anticancer (Molecular docking)
AJ5d () 4-Fluorophenyl, 2-chlorophenyl N/A N/A Antimicrobial (Yield: 61%)
Compound 13a () Cyano, sulfamoyl 357.38 288 Antimicrobial (Yield: 94%)
BLD-680180 () Single quinazolinone 203.20 N/A Building block for drug discovery

Key Observations :

  • Bulky substituents (e.g., styryl in ) may enhance DNA intercalation but reduce solubility.
  • Thermal Stability : Higher melting points (e.g., 314–317°C for 11m) correlate with extended conjugation and rigid structures .
Table 2: Activity Profiles of Quinazolinone-Acetamide Derivatives
Compound (Reference) Target Pathway/Organism IC₅₀/MIC Mechanism
11m () Cancer cell lines N/A Apoptosis induction via intercalation
4l () COX-2 116.73 mmol/kg () COX-2 selective inhibition
13a () Mycobacterium tuberculosis MIC < 70% POC () Disruption of cell wall synthesis
Hybrid () Carrageenan-induced inflammation IC₅₀ = 116.73 mmol/kg COX-2 inhibition

Notable Findings:

  • Anticancer Activity : Styryl-substituted derivatives () exhibit moderate-to-high cytotoxicity, likely due to intercalation and topoisomerase inhibition.
  • Anti-inflammatory Activity : Hybrid compounds () with thioalkylamide and sulfonamide groups show superior COX-2 selectivity compared to diclofenac.
  • Antimicrobial Activity : Chloro and fluoro substituents () enhance lipophilicity, improving membrane penetration against M. tuberculosis .

Biological Activity

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes information from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its wide range of biological activities. Its molecular formula is C14H12N4O3C_{14}H_{12}N_4O_3, with a molecular weight of approximately 284.27 g/mol. The presence of the 4-oxo and dihydroquinazoline moieties contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. A study by Alam et al. (2019) demonstrated that several synthesized quinazoline derivatives exhibited significant antimicrobial activity against various bacterial strains using the tube dilution method. Compounds were compared to standard drugs such as ciprofloxacin and fluconazole, with some showing comparable efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, a study highlighted that certain quinazoline derivatives induced cytotoxic effects in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Case Study: Cytotoxic Mechanism

In a detailed investigation, two specific derivatives were found to induce apoptosis in MCF-7 cells. The mechanism involved cell cycle arrest at the G1 phase and increased apoptosis rates as confirmed by flow cytometry and RT-PCR analyses . The findings suggest that these compounds may interfere with cellular signaling pathways critical for cancer cell survival.

Additional Biological Activities

Quinazolines have also been studied for their neuroprotective and antioxidant properties. For example, a novel derivative demonstrated significant acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's . Furthermore, antioxidant assays indicated that certain quinazoline derivatives could scavenge free radicals effectively.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Activity Method Results
Alam et al. (2019) AntimicrobialTube dilutionSignificant activity against bacterial strains
Cytotoxicity Study AnticancerMTT assayIC50 values: 2.5 - 5 µM in MCF-7 cells
Neuroprotective Study AChE inhibitionIn vitro assayPotent AChE inhibitor with neuroprotective potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step protocols, such as nucleophilic substitution, condensation, or acylation reactions. For example, derivatives of similar quinazolin-4-one acetamides are synthesized via refluxing intermediates (e.g., 4-oxoquinazoline precursors) with acylating agents in solvents like ethanol or DMF under controlled temperatures (60–100°C) . Key parameters include:

  • Molar ratios : Adjusting stoichiometry (e.g., 1:1.5 to 1:15.6 for aldehyde coupling) .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to drive reactions .
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
    • Optimization : Use design-of-experiments (DoE) approaches to vary temperature, solvent, and catalyst. Monitor purity via TLC/HPLC and yields via gravimetric analysis .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assign chemical shifts to confirm acetamide linkages and quinazolinone rings (e.g., δ 8.1–8.5 ppm for aromatic protons) .
  • EI-MS : Validate molecular weight (e.g., m/z 455–493 [M⁺] for analogs) .
  • Elemental analysis : Match calculated/observed C, H, N percentages (e.g., ±0.3% deviation) .
    • Best practices : Combine NMR with 2D-COSY or HSQC for ambiguous proton assignments. Cross-reference with synthetic intermediates .

Q. How can researchers screen this compound for preliminary biological activity?

  • Assays :

  • Anti-inflammatory : Carrageenan-induced rat paw edema (measure % inhibition vs. Diclofenac) .
  • Cytotoxicity : MTT assay using cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/COX-2) .
    • Protocol : Use 10–100 µM dose ranges and include positive controls (e.g., Indomethacin for inflammation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

  • Strategies :

  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at quinazolinone C-2/C-6 positions to modulate steric/electronic effects .
  • Hybrid pharmacophores : Combine with triazole or pyrimidine moieties to exploit dual-target inhibition (e.g., COX-2/5-LOX) .
    • Case study : A hybrid compound with a thioalkylamide group showed 116.73 mmol/kg IC₅₀ against COX-2, outperforming Diclofenac .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Root causes : Variability in assay models (e.g., acute vs. chronic inflammation), dosing regimens, or impurity profiles.
  • Solutions :

  • Standardization : Adopt OECD guidelines for reproducibility.
  • Meta-analysis : Pool data from multiple studies (e.g., anti-inflammatory % inhibition ranges: 38–73.5% in acute models vs. 78.3% for Indomethacin) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., fluorobenzoyl vs. chlorophenyl substitutions) .

Q. How can computational and structural biology methods elucidate the compound’s mechanism of action?

  • Methods :

  • Molecular docking : Predict binding to enzymes (e.g., Autotaxin, IC₅₀ = 1.23 µM via X-ray crystallography) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Cross-correlate with mutagenesis studies (e.g., alanine scanning of key residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.